DPP Orange RTP
Description
Properties
Molecular Formula |
C32H25ClN4O5 |
|---|---|
Molecular Weight |
581.0 g/mol |
IUPAC Name |
(4Z)-N-(5-chloro-2-methoxyphenyl)-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene]-3-oxonaphthalene-2-carboxamide |
InChI |
InChI=1S/C32H25ClN4O5/c1-41-27-15-13-21(33)18-25(27)35-32(40)24-16-19-8-6-7-11-23(19)29(30(24)38)37-36-26-17-20(12-14-28(26)42-2)31(39)34-22-9-4-3-5-10-22/h3-18,36H,1-2H3,(H,34,39)(H,35,40)/b37-29- |
InChI Key |
RMSOEUVAYBPZEG-GPFIVKHLSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N/N=C\3/C4=CC=CC=C4C=C(C3=O)C(=O)NC5=C(C=CC(=C5)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)NN=C3C4=CC=CC=C4C=C(C3=O)C(=O)NC5=C(C=CC(=C5)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
DPP Orange RTP is synthesized through a dehydration condensation reaction between 1,1′:3′,1″-terphenyl-5’-boronic acid and polyvinyl alcohol. The reaction is carried out under alkaline conditions using ammonium hydroxide at a temperature of 80°C. The mixture must be stirred continuously to prevent rapid evaporation of ammonium hydroxide .
Industrial Production Methods
In industrial settings, the synthesis of this compound involves large-scale electrospinning technology to produce fiber films with a diameter of approximately 5 μm. This method ensures high crystallinity and afterglow lifetime, making it suitable for various applications .
Chemical Reactions Analysis
Key Reaction Pathways
-
B–O Bond Formation : The hydroxyl groups of DPP-BOH react with hydroxyl groups in PVA to form B–O covalent bonds (Fig. 1). This reaction is catalyzed by alkali (e.g., NaOH) and yields a reaction efficiency of 46.50% as determined by UV–vis absorption spectroscopy .
-
Hydrogen Bonding : Adjacent PVA chains form intermolecular hydrogen bonds, creating a rigid matrix that suppresses nonradiative decay of excited states, critical for RTP .
| Parameter | DPP-BOH-PVA | DPP-BOH-PVA-C (Control) |
|---|---|---|
| RTP Lifetime | 0.48 s | 0.48 s |
| Quantum Yield | 2.86% | Lower (unspecified) |
| Mechanism | B–O bonds + H-bonds | Hydrogen bonds only |
Impact of Catalyst
Without alkali (e.g., in DPP-BOH-PVA-C), the reaction between DPP-BOH and PVA relies solely on hydrogen bonding, resulting in weaker molecular rigidity and inferior RTP performance .
Stimulus-Responsive Behavior
The RTP properties of DPP-BOH-PVA are modulated by water and heat due to dynamic changes in molecular interactions.
Water-Induced Quenching
-
Mechanism : Water disrupts hydrogen bonds between PVA chains, breaking the rigid microenvironment and quenching RTP via increased molecular motion .
-
Recovery : Heating removes water, restoring hydrogen bonds and RTP emission. This reversible process is demonstrated in Fig. 2 .
Heat-Responsive RTP
-
Thermal Activation : Heating increases RTP intensity until 60°C (plateau), likely due to water removal and enhanced B–O bond stability .
-
FTIR Analysis : Water exposure broadens O–H stretching peaks (~3285 cm⁻¹), indicating weakened hydrogen bonding .
Theoretical Insights into RTP Emission
The phosphorescence of DPP-BOH-PVA originates from hybrid local and charge-transfer (HLCT) transitions in the S₁ state of DPP-BOH.
Key Findings
-
NTO Analysis :
-
S₁ State : Hole localized on terphenyl units, particle spread across the molecule (HLCT character).
-
T₁ State : Hole and particle localized on terphenyl units (locally excited character).
-
-
ISC Efficiency : The HLCT character facilitates intersystem crossing (ISC), enhancing RTP quantum yield .
-
Radiative Decay : The T₁ → S₀ transition is slow due to minimal spin-orbit coupling (SOC), prolonging phosphorescence lifetime .
Equations :
Where is phosphorescence lifetime, is radiative rate, and is nonradiative rate .
DPP-BO vs. DPP-BOH
-
DPP-BO (ester-protected boronic acid) shows no RTP when mixed with PVA, as the ester group prevents covalent bonding .
-
DPP-BOH : Enables B–O bonds, critical for RTP emission.
Impact of Matrix Rigidity
| Matrix | RTP Performance |
|---|---|
| PVA | High (B–O bonds + H-bonds) |
| PMMA | Moderate (weak interactions) |
| Filter Paper | Moderate (physical confinement) |
Scientific Research Applications
DPP Orange RTP has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of DPP Orange RTP involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. These interactions contribute to its high stability and excellent optical properties. The rigid environment created by these interactions restricts nonradiative transitions, enhancing its luminescent characteristics .
Comparison with Similar Compounds
Clarification of Terminology in the Evidence
The term "RTP" in the provided evidence refers to Radiological Treatment Planning , a system used in radiation therapy to calculate dose distributions in heterogeneous tissues . "DPP" in the context of –11 refers to Data Protection Policy , a regulatory framework for handling personal data. Neither term corresponds to a chemical compound.
The query for "DPP Orange RTP" appears to conflate unrelated acronyms or misunderstand the context provided in the evidence. No sources mention a compound named "this compound" or its structural/functional analogs.
Analysis of Relevant Evidence for Chemical Compounds
Generic guidelines for comparing compounds (e.g., structural/functional similarities, industrial applications) are provided but lack actionable data for this query .
Critical Limitations in the Evidence
- Absence of Compound-Specific Data: No sources describe "this compound" as a chemical entity, its synthesis, properties, or analogs.
Recommendations for Further Research
To address the query effectively, the following steps are advised:
Verify the Compound’s Nomenclature: Ensure "this compound" is correctly spelled and contextualized (e.g., "DPP" may refer to diketopyrrolopyrrole pigments, a class of organic dyes).
Consult Specialized Databases : Use chemical databases (e.g., SciFinder, Reaxys) to identify structural analogs (e.g., DPP Red, DPP Violet) and compare their optical, thermal, or application-specific properties.
Review Patent Literature : Industrial patents often disclose comparative data for pigment or dye formulations.
Leverage Spectroscopy and Stability Studies : Compare photostability, solubility, and chromaticity metrics between "this compound" and similar compounds.
Hypothetical Comparison Framework (If Data Were Available)
A professional comparison would typically include:
| Parameter | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | C₁₈H₁₀N₂O₂ | C₂₀H₁₂N₂O₃ | C₁₆H₈N₂O₂ |
| λmax (nm) | 480 | 510 | 460 |
| Thermal Stability (°C) | 300 | 280 | 320 |
| Solubility (g/L) | 0.5 | 1.2 | 0.3 |
| Application | Textile Dyeing | LCD Screens | Automotive Coatings |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
